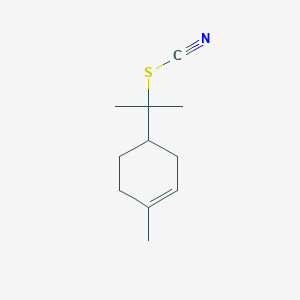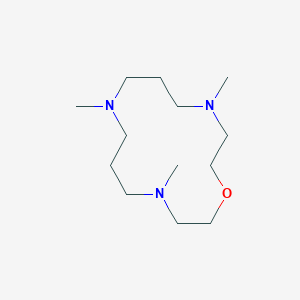
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is a chemical compound belonging to the class of oxatriaza macrocycles. It is characterized by a 14-membered ring structure containing three nitrogen atoms, one oxygen atom, and three methyl groups attached at positions 4, 8, and 12.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(carboxymethyl)oxatriazamacrocycles with suitable reagents to form the desired macrocyclic structure . The reaction conditions often include the use of solvents such as tetramethylammonium nitrate and specific temperature controls to ensure the formation of the macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Industry: Used in catalysis and as a stabilizing agent in various industrial processes.
Wirkmechanismus
The mechanism by which 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane exerts its effects involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable complexes with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and stabilization processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-oxa-4,7,10-triazacyclododecane
- 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane
- 1-oxa-4,7,11-triazacyclotridecane
- 1-oxa-4,8,12-triazacyclotetradecane
Uniqueness
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is unique due to its specific methyl substitutions at positions 4, 8, and 12, which can influence its chemical reactivity and stability. The presence of these methyl groups can also affect the compound’s ability to form complexes with metal ions, making it distinct from other similar macrocycles .
Eigenschaften
CAS-Nummer |
134785-16-3 |
|---|---|
Molekularformel |
C13H29N3O |
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
4,8,12-trimethyl-1-oxa-4,8,12-triazacyclotetradecane |
InChI |
InChI=1S/C13H29N3O/c1-14-6-4-8-15(2)10-12-17-13-11-16(3)9-5-7-14/h4-13H2,1-3H3 |
InChI-Schlüssel |
YJWBHXAZHVTKTO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CCOCCN(CCC1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
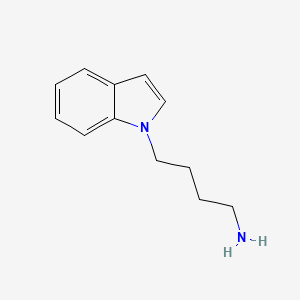
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
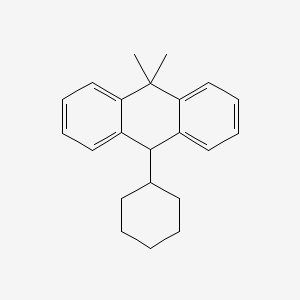
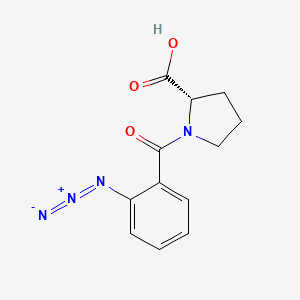

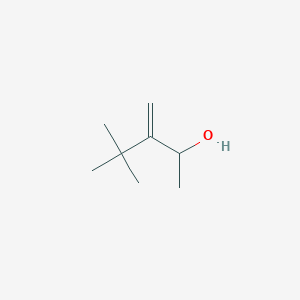
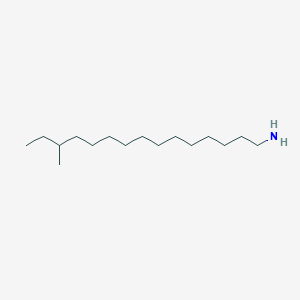

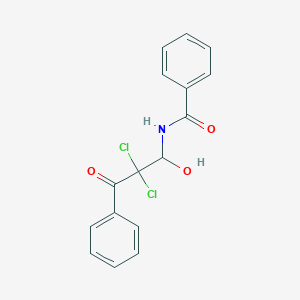
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)


